
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride
説明
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2O. It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of piperidine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and piperidination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride .
化学反応の分析
Types of Reactions
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different piperidine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
Medicinal Chemistry
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : Compounds with similar structures have been investigated as agonists for serotonin receptors, particularly the 5-HT1F receptor, which is implicated in migraine treatment and other neurological conditions .
- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Synthetic Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its bromine atom can be utilized in nucleophilic substitution reactions to form derivatives with varied biological activities .
In Vitro Studies
Research has shown that this compound exhibits significant biological activity:
- Cytotoxicity : In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines, with IC50 values indicating potency comparable to other known anticancer agents .
In Vivo Studies
Animal model studies are crucial for understanding the therapeutic potential of this compound:
- Tumor Growth Inhibition : Administration of this compound in murine models resulted in reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as an anticancer agent .
Comparative Analysis with Other Compounds
A comparative study of this compound against other pyridine derivatives reveals its competitive potency:
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.048 | Anticancer |
5-Fluoro-2-(piperidin-3-yloxy)pyridine | 0.067 | Antiparasitic |
Dihydroquinazolinone derivative | 0.010 | Antiviral |
This table illustrates the effectiveness of this compound relative to other biologically active compounds .
In Vitro Case Study
A study conducted on HepG2 liver cancer cells showed that treatment with this compound resulted in significant cytotoxicity, validating its potential use in cancer therapy.
In Vivo Case Study
In vivo experiments using mouse models indicated that the administration of this compound led to substantial tumor size reduction and enhanced survival rates compared to untreated controls, highlighting its therapeutic promise .
作用機序
The mechanism of action of 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(3-piperidinyloxy)pyridine
- 2-Bromo-6-(3-piperidinyloxy)pyridine hydrobromide
- 2-(Bromomethyl)pyridine
Uniqueness
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is unique due to its specific combination of a bromine atom, a piperidine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
生物活性
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its activity.
- Chemical Formula : C₁₀H₁₄BrClN₂O
- CAS Number : 1159816-30-4
- Molecular Weight : 277.59 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Proteins : The compound is known to inhibit specific protein kinases, which play a crucial role in cellular signaling pathways related to cell growth and differentiation.
- Biochemical Pathways : It affects pathways involved in metabolism and cell proliferation, making it a candidate for cancer treatment.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting tumor cell growth. The compound's action involves:
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : The compound promotes programmed cell death in various cancer cell lines, which is crucial for effective cancer therapy.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties. In particular:
- Tuberculostatic Effects : Similar compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The compound is absorbed effectively when administered and distributed throughout various tissues.
- Metabolism : It undergoes metabolic transformations that may influence its efficacy and toxicity profiles.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis, inhibits cell growth | |
Antimicrobial | Effective against M. tuberculosis | |
Protein Kinase Inhibition | Modulates cellular signaling pathways |
Table 2: Minimum Inhibitory Concentrations (MICs) Against M. tuberculosis
Compound | MIC (µg/mL) | Resistance Type |
---|---|---|
This compound | TBD | Multi-drug resistant |
Reference Drug (Isoniazid) | 0.125 | Standard strain |
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes for preparing 2-bromo-6-(3-piperidinyloxy)pyridine hydrochloride, and how can reaction conditions be systematically optimized?
A1. The synthesis typically involves nucleophilic substitution between 2-bromo-6-hydroxypyridine and 3-piperidinol, followed by hydrochloride salt formation. Key parameters for optimization include:
- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions (e.g., ring bromination or piperidine oxidation).
- Catalysts : Use of anhydrous K₂CO₃ or DIPEA to deprotonate the hydroxyl group and drive the reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .
- Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC-MS for intermediate identification .
Q. Q2. What spectroscopic and chromatographic methods are most effective for characterizing this compound and assessing purity?
A2.
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., pyridine C-H shifts at δ 7.5–8.5 ppm, piperidinyloxy protons at δ 3.0–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation ([M+H]⁺ expected ~317–319 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect residual solvents .
- Elemental analysis : Verify chloride content via titration or ion chromatography .
Q. Q3. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?
A3.
- Thermal stability : Decomposition observed >150°C (TGA/DSC data). Store at 2–8°C in airtight containers to prevent hydrolysis .
- Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials recommended .
- pH stability : Stable in acidic conditions (pH 2–4) but prone to piperidinyloxy cleavage at pH >6. Use buffered solutions for biological assays .
Advanced Research Questions
Q. Q4. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?
A4.
- Crystallization : Slow evaporation from ethanol/water mixtures yields crystals, but twinning or disorder in the piperidinyloxy group is common. Use seeding or gradient cooling to improve crystal quality .
- Refinement : SHELXL-2018 handles anisotropic displacement parameters for bromine and chloride atoms. Apply restraints to piperidinyloxy torsional angles to mitigate disorder .
- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N-H···Cl interactions) to validate packing .
Q. Q5. How do substituent positions on the pyridine ring (e.g., bromine vs. chlorine) influence the compound’s reactivity and biological activity?
A5.
- Electrophilicity : Bromine at C2 enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro analogs, as shown in Suzuki coupling studies .
- Biological activity : Docking studies (AutoDock Vina) suggest the 3-piperidinyloxy group enhances binding to kinase targets (e.g., EGFR) by forming H-bonds with active-site residues. Bromine’s bulk may sterically hinder off-target interactions .
- Comparative assays : Test against 2-chloro-6-(3-piperidinyloxy)pyridine in enzymatic inhibition assays (IC₀₀ differences ~10–20%) .
Q. Q6. What strategies are effective for analyzing metabolic pathways or degradation products of this compound in in vivo models?
A6.
- Metabolite profiling : Use LC-QTOF-MS with rat liver microsomes to identify phase I (oxidation at piperidine) and phase II (glucuronidation) metabolites .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways via NMR .
- In silico prediction : Tools like Meteor (Lhasa Ltd.) predict N-oxide formation and piperidine ring opening as primary degradation routes .
Q. Q7. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with improved target binding?
A7.
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electron-deficient regions for functionalization (e.g., C4 substitution enhances π-π stacking) .
- MD simulations : GROMACS simulations (CHARMM36 force field) reveal dynamic binding modes to receptors like serotonin transporters (SERT). Modify piperidinyloxy chain length to improve binding entropy .
- QSAR models : Train models using IC₀₀ data from analogs to predict bioactivity of novel derivatives .
Notes
特性
IUPAC Name |
2-bromo-6-piperidin-3-yloxypyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGUHHQVVKHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671529 | |
Record name | 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159816-30-4 | |
Record name | 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。